molecular formula C9H7NO B051751 3-Hydroxyquinoline CAS No. 580-18-7

3-Hydroxyquinoline

Cat. No. B051751
CAS RN: 580-18-7
M. Wt: 145.16 g/mol
InChI Key: IQQDNMHUOLMLNJ-UHFFFAOYSA-N
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Patent
US08207350B2

Procedure details

3-Bromoquinoline (5.0 g, 24.03 mmoL) was dissolved in anhydrous ether and cooled to −78° C. It was then treated with n-butyllithium (10.57 mL, 26.43 mmoL, 2.5M in hexanes) by slow addition over 30 min. The reaction was stirred at −78° C. for 30 min then it was treated with trimethylborate (2.50 g, 24.03 mmoL) by slow addition over 10-15 min. The reaction was then allowed to stir at 0° C. for 45 min then at room temperature for 15 min. The reaction was then cooled back to −78° C. and treated with peracetic acid (5.49 g, 26.44 mmoL) and stirred at room temperature for 20 hr. The reaction was diluted with H2O (40 mL) and solid sodium bisulfite was added until the peroxides were destroyed as indicated with peroxide test strips. The layers were separated and the aqueous layer extracted with ethyl acetate (2×50 mL). The organic layer was concentrated in vacuo and the residue was azeodried with toluene (4×50 mL). The residue was triturated with toluene and the solids were collected by vacuum filtration to give 1.43 g (41%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 10.29 (s, 1H) 8.58 (d, J=2.57 Hz, 1H) 7.85-7.95 (m, 1H) 7.72-7.83 (m, 1H) 7.40-7.57 (m, 3H). MS m/z (DCI) 146.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.57 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
5.49 g
Type
reactant
Reaction Step Four
[Compound]
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
41%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C([Li])CCC.C[O:18]B(OC)OC.C(OO)(=O)C>CCOCC.O.S(=O)(O)[O-].[Na+]>[OH:18][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10.57 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
peracetic acid
Quantity
5.49 g
Type
reactant
Smiles
C(C)(=O)OO
Step Five
Name
peroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at 0° C. for 45 min
Duration
45 min
WAIT
Type
WAIT
Details
at room temperature for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled back to −78° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 20 hr
Duration
20 h
CUSTOM
Type
CUSTOM
Details
were destroyed
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with toluene
FILTRATION
Type
FILTRATION
Details
the solids were collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.